2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione
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Overview
Description
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is an organophosphorus compound that contains a five-membered ring with sulfur and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with an appropriate alcohol or thiol. The reaction conditions often require a solvent such as toluene or xylene and are carried out under reflux conditions to ensure complete reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phospholanes.
Scientific Research Applications
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include the modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiophosphoryl Chloride: Another organophosphorus compound with similar reactivity.
Phosphorothioates: Compounds containing phosphorus-sulfur bonds with diverse applications.
Phospholanes: A class of compounds with a similar ring structure but different substituents.
Uniqueness
2-(Propan-2-yl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to its specific ring structure and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84549-29-1 |
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Molecular Formula |
C5H11OPS2 |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
2-propan-2-yl-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C5H11OPS2/c1-5(2)7(8)6-3-4-9-7/h5H,3-4H2,1-2H3 |
InChI Key |
MTHVQZBFKSGLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P1(=S)OCCS1 |
Origin of Product |
United States |
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